

adjusting MK-2894 dosage for different animal models

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Compound of Interest

Compound Name: MK-2894 sodium salt

Cat. No.: B1662795

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Technical Support Center: MK-2866 (Enobosarm)

Disclaimer: The following information is intended for research and professional use only. MK-2866, also known as Enobosarm or Ostarine, is an investigational drug and not approved for human consumption. All experimental procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MK-2866 in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is MK-2866 (Enobosarm) and what is its primary mechanism of action?

A1: MK-2866 (Enobosarm) is a nonsteroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM).[1][2] Its primary mechanism of action is to selectively bind to and activate androgen receptors (AR) in specific tissues, particularly skeletal muscle and bone.[2][3] This tissue selectivity allows for anabolic effects, such as increased muscle mass and bone density, with potentially fewer androgenic side effects on other tissues like the prostate and seminal vesicles compared to traditional anabolic steroids.[1][4]

Q2: What are the common research applications for MK-2866 in animal models?

A2: Preclinical studies in animal models have investigated MK-2866 for its potential to:



- Counteract muscle wasting (cachexia) associated with chronic diseases.[1]
- Improve muscle mass and physical function in conditions of sarcopenia (age-related muscle loss).[1]
- Enhance bone mineral density and promote bone healing, particularly in models of osteoporosis.[5][6]
- Stimulate muscle regeneration and recovery after injury.

Q3: How should I prepare and administer MK-2866 to my animals?

A3: MK-2866 is typically administered orally or via subcutaneous injection.[4][7][8][9] For oral administration, it can be mixed with the animal's feed.[5][6] For subcutaneous injections, the compound is often dissolved in a vehicle such as a mixture of dimethylsulfoxide (DMSO) and polyethylene glycol 300 (PEG300).[4][9] It is crucial to ensure the compound is fully dissolved and the vehicle is appropriate for the chosen animal model and administration route.

Q4: What are some potential side effects or off-target effects to monitor in animal models?

A4: While MK-2866 is designed for tissue selectivity, some studies in animal models have reported potential side effects, including:

- An increase in uterine weight in female rats at higher doses.[5][10]
- An increase in prostate weight in orchiectomized rats receiving the compound as a prophylactic treatment.[6]
- Profibrotic changes in the heart of male rats after 30 days of administration at 0.4 mg/kg.[7]
- Suppression of luteinizing hormone at a dose of 15 mg/kg in mice.[10]

Researchers should carefully monitor for these and any other unexpected physiological or behavioral changes in their animal subjects.

Troubleshooting Guide



Issue	Potential Cause	Recommended Solution	
Lack of expected anabolic effect (e.g., no significant increase in muscle mass).	- Incorrect dosage Inappropriate administration route or vehicle Insufficient duration of the study Compound degradation.	- Review the dosage tables below and consider a dose-response study Ensure proper dissolution of the compound and that the chosen vehicle is suitable for absorption Preclinical studies often run for several weeks to observe significant changes Verify the purity and stability of your MK-2866 supply.	
Inconsistent results between animals in the same treatment group.	- Variability in compound intake (if administered in feed) Inconsistent injection technique Underlying health differences in the animal cohort.	- Consider switching to oral gavage or subcutaneous injection for more precise dosing Ensure all personnel are trained in consistent administration techniques Ensure animals are of a similar age, weight, and health status at the start of the study.	
Observed adverse effects (e.g., unexpected changes in organ weight).	- Dosage may be too high for the specific animal model or sex Off-target effects of the compound.	- Reduce the dosage and/or consult the literature for toxicity studies Conduct thorough histological and pathological analysis of relevant organs.	

Dosage and Administration Data in Animal Models

The following tables summarize dosages of MK-2866 used in various preclinical studies. It is crucial to note that the optimal dosage can vary significantly based on the animal model, age, sex, and the specific research question.

Rat Models



Indication	Animal Model	Dosage	Administra tion Route	Duration	Key Findings	Reference
Postmenop ausal Osteoporo sis	Ovariectom ized female Sprague- Dawley rats	0.04, 0.4, 4 mg/kg/day	Oral (in feed)	5 weeks	Improved bone mineral density and volume at intermediat e and high doses.	[5][10]
Aged Male Osteoporo sis & Bone Healing	Orchiectom ized male Sprague- Dawley rats	~0.35 mg/kg/day	Oral (in feed)	Up to 18 weeks	Prophylacti c treatment increased callus area and density. Therapeuti c treatment had negative effects on bone healing.	[6][11]
Muscle Growth	Male Wistar rats	0.4 mg/kg/day	Subcutane ous injection	30 days	Increased expression of myogenic markers and muscle mass.	[7][8]
Submaxim al Endurance	Male Wistar rats	0.4 mg/kg/day	Subcutane ous injection	8 weeks	Blunted the positive effect of endurance training on	[9]



					submaxima I endurance.	
General Anabolic Effects	Castrated male rats	0.03 mg/day	Not specified	Not specified	Restored levator ani muscle weight.	[12]

Bovine Models

Indication	Animal Model	Dosage	Administra tion Route	Duration	Key Findings	Reference
Pharmacok inetics	Bovines	Not specified	Not specified	Single administrati on	Enobosarm and its metabolites were detectable in urine and feces.	[13][14]

Note: Specific dosage information for mice was not readily available in the provided search results. Researchers are encouraged to perform pilot studies to determine the optimal dosage for mouse models.

Experimental Protocols

Protocol 1: Evaluation of MK-2866 on Muscle Mass in a Rat Model of Ovariectomy-Induced Osteoporosis

- Animal Model: Female Sprague-Dawley rats (3 months old).
- Procedure:
 - Perform ovariectomy (OVX) or sham surgery.
 - Allow an 8-week post-surgery period for the development of osteoporotic conditions.



- Divide OVX rats into treatment groups receiving MK-2866 at low (0.04 mg/kg), intermediate (0.4 mg/kg), and high (4 mg/kg) daily doses, and a vehicle control group.
- Administer MK-2866 orally by mixing it into the animals' soy-free diet for 5 weeks.
- At the end of the treatment period, euthanize the animals and collect tissues.
- Weigh the uterus, gastrocnemius, and soleus muscles.
- Analyze muscle fiber size, capillary density, and enzyme activity (e.g., lactate dehydrogenase, citrate synthase).[10]

Protocol 2: Assessment of MK-2866 on Bone Healing in an Aged Male Rat Model

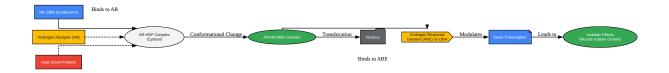
- Animal Model: Male Sprague-Dawley rats (8 months old).
- Procedure:
 - Perform orchiectomy (Orx) or leave animals intact (Non-Orx).
 - For prophylactic treatment, begin administering MK-2866 (~0.4 mg/kg/day in feed)
 immediately after Orx for 18 weeks.
 - For therapeutic treatment, begin administration 12 weeks after Orx for 6 weeks.
 - At 12 weeks post-Orx, perform a bilateral tibia osteotomy with plate osteosynthesis on all animals.
 - Continue MK-2866 administration for the specified duration.
 - Euthanize animals and collect tibias for analysis.
 - Evaluate bone healing using methods such as micro-computed tomography (μCT) to assess callus volume, bone volume, and bone density.[6][11]

Signaling Pathways and Workflows



Androgen Receptor Signaling Pathway

The primary mechanism of action of MK-2866 is through the activation of the androgen receptor (AR). Upon binding, the AR translocates to the nucleus and modulates the transcription of target genes.



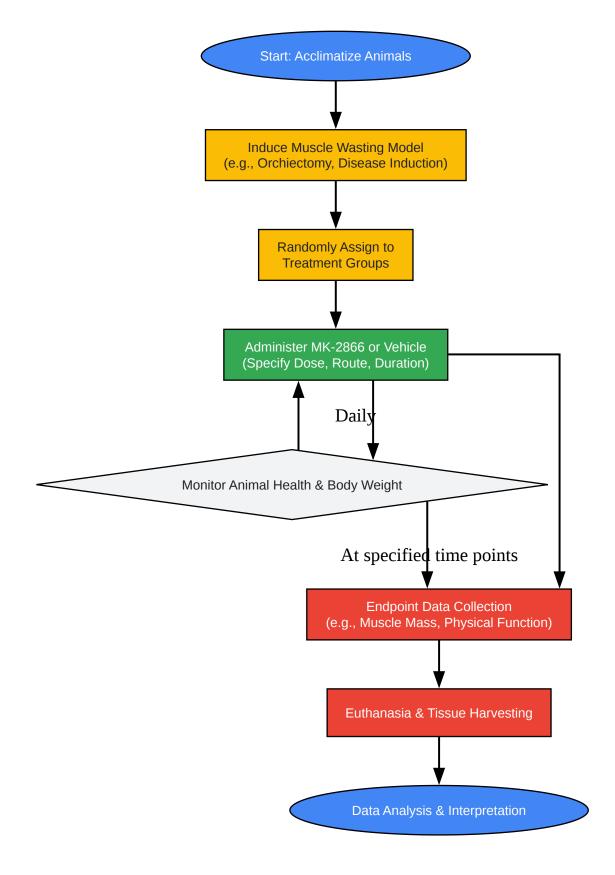
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Caption: Androgen Receptor signaling pathway for MK-2866 (Enobosarm).

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical experimental workflow for evaluating the efficacy of MK-2866 in an animal model of muscle wasting.





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Caption: General experimental workflow for preclinical studies of MK-2866.



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References

- 1. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchsarms.com [researchsarms.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Selective Androgen Receptor Modulator Enobosarm on Bone Healing in a Rat Model for Aged Male Osteoporosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Ostarine blunts the effect of endurance training on submaximal endurance in rats PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Selective Androgen Receptor Modulator Enobosarm on Bone Healing in a Rat Model for Aged Male Osteoporosis | springermedizin.de [springermedizin.de]
- 12. Enobosarm Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
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